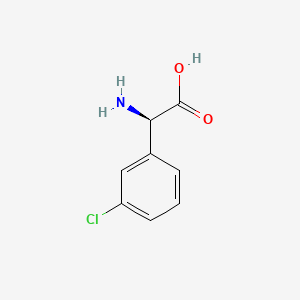

(2R)-2-amino-2-(3-chlorophenyl)acetic acid

Description

Contextual Significance in Organic Chemistry and Pharmaceutical Sciences

In organic chemistry, chiral amino acids like (2R)-2-amino-2-(3-chlorophenyl)acetic acid are highly valued as enantiomerically pure building blocks. researchgate.net They serve as versatile starting materials for the asymmetric synthesis of a wide array of organic compounds, including pharmaceuticals and other biologically active molecules. nih.gov The presence of the chloro-substituent on the phenyl ring can influence the compound's electronic properties and provides a site for further chemical modification, making it a useful intermediate in the synthesis of complex target molecules. manchesterorganics.com

In the pharmaceutical sciences, the incorporation of unnatural amino acids into peptide chains can lead to peptidomimetics with enhanced metabolic stability, increased bioavailability, and improved receptor affinity and selectivity. bldpharm.com Phenylglycine derivatives, a class to which this compound belongs, have been utilized in the synthesis of various therapeutic agents, including hepatitis C virus (HCV) NS3 protease inhibitors and compounds with fungicidal activity. rug.nl

Importance of Chiral Amino Acids in Drug Discovery and Development

The chirality of molecules plays a pivotal role in drug discovery and development, as the biological systems in the human body are inherently chiral. The two enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the use of single-enantiomer drugs has become increasingly important in modern medicine to enhance therapeutic efficacy and minimize adverse effects.

Chiral amino acids are fundamental to this paradigm. They are not only constituents of many natural products with medicinal properties but are also incorporated into synthetic drugs to create specific three-dimensional structures that can interact with biological targets, such as enzymes and receptors, with high specificity. bldpharm.com The synthesis of unnatural amino acids with unique side chains and stereochemistry is a burgeoning area of research aimed at developing novel drug candidates with improved therapeutic profiles. google.com For instance, D-amino acids, which are less common in nature than their L-enantiomers, are of particular interest for the production of pharmaceuticals due to their potential for increased resistance to enzymatic degradation. google.com

Overview of Key Research Trajectories for this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its role can be inferred from research on closely related compounds. The primary research trajectory for this and similar chiral amino acids is their application as key intermediates in the synthesis of pharmaceutical compounds.

For example, derivatives of chlorophenylglycine are crucial in the synthesis of major drugs. The closely related (S)-2-chlorophenylglycine is a key intermediate in the production of the antiplatelet drug Clopidogrel (Plavix). nih.gov Patents have been filed for processes to prepare and separate the enantiomers of 2-chlorophenylglycine derivatives for use as pharmaceutical intermediates. google.com Research has also explored the synthesis of various derivatives of chlorophenyl-substituted amino acids for potential anti-inflammatory and immunosuppressive actions. bldpharm.com

Given these precedents, the research involving this compound is likely centered on its utility as a precursor for novel therapeutic agents. The specific 3-chloro substitution offers a different electronic and steric profile compared to its 2-chloro and 4-chloro isomers, which could lead to derivatives with unique biological activities. Future research may focus on incorporating this building block into new chemical entities to explore their potential as anticonvulsants, antimicrobials, or agents targeting other biological pathways.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(3-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOUENCSVMAGSE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363943 | |

| Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25698-37-7 | |

| Record name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2r 2 Amino 2 3 Chlorophenyl Acetic Acid and Its Analogues

Enantioselective Synthesis Approaches

Enantioselective synthesis encompasses methods that preferentially form one enantiomer over the other. For chiral amino acids, these approaches are critical for obtaining the desired stereoisomer, as the biological activity of the final product is often dependent on a specific configuration. Key strategies include biocatalytic resolutions, asymmetric organocatalysis, and the use of chiral auxiliaries.

Biocatalytic Resolutions for Enantiomeric Purity

Biocatalytic resolution is a powerful technique that utilizes enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. harvard.edu This method is highly valued for its exceptional selectivity and operation under mild, environmentally benign conditions. For amino acid synthesis, this typically involves the resolution of a racemic N-acyl amino acid derivative. harvard.edu

A prominent method for resolving racemic chlorophenylglycine derivatives involves the use of immobilized Penicillin G Acylase (PGA). researchgate.netresearchgate.net The process begins with the synthesis of a racemic N-acyl derivative, such as N-phenylacetyl-2-chlorophenylglycine. researchgate.netresearchgate.net The enzyme then demonstrates strict enantiospecificity, selectively catalyzing the hydrolysis of the N-acyl group from the (S)-enantiomer. researchgate.net This leaves the desired (R)-N-acyl-amino acid untouched.

Table 1: Research Findings in Enzyme-Catalyzed Resolution of Chlorophenylglycine Analogues

| Parameter | Finding | Source |

| Enzyme | Immobilized Penicillin G Acylase (PGA) | researchgate.netresearchgate.net |

| Substrate | Racemic N-phenylacetyl-2-chlorophenylglycine | researchgate.netresearchgate.net |

| Reaction | Enantioselective hydrolysis | researchgate.net |

| Selectivity | Enzyme selectively hydrolyzes the (S)-amide | researchgate.net |

| Product Purity | >99% enantiomeric excess (ee) for the (S)-amino acid | researchgate.net |

| Enzyme Stability | Can be recycled >25 times without loss of activity | researchgate.net |

| Optimal Conditions | pH 8.0, Temperature 50 °C | researchgate.net |

The enzyme-catalyzed hydrolysis described is a classic example of a kinetic resolution. In kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enrichment of the slower-reacting enantiomer in the starting material and the faster-forming enantiomer in the product. rsc.org This differential rate is the basis for the separation.

A key characteristic of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50% from the racemic starting material. researchgate.net However, the technique is highly effective at producing products with high optical purity. researchgate.net Dynamic kinetic resolution (DKR) is an advanced form of this technique that combines the enzymatic resolution with an in-situ racemization of the unreactive enantiomer. researchgate.netnih.gov This allows the entire racemic mixture to be converted into a single, desired enantiomer, thereby overcoming the 50% yield limitation of standard kinetic resolution. researchgate.net

Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. youtube.com This field has provided powerful tools for the synthesis of noncanonical amino acids and their derivatives. rsc.org Organocatalysts function by activating substrates through various mechanisms, such as the formation of transient chiral iminium ions or enamines, which then react with nucleophiles in a stereocontrolled manner. youtube.comnih.gov

For the synthesis of α-amino acids, organocatalytic versions of the Mannich and Strecker reactions are particularly relevant. rsc.org For instance, a chiral catalyst, such as a derivative of the amino acid proline or a thiourea-based catalyst, can facilitate the enantioselective addition of a nucleophile to an imine derived from 3-chlorobenzaldehyde (B42229). youtube.comresearchgate.net The catalyst creates a chiral environment around the reacting species, directing the incoming group to a specific face of the molecule and establishing the desired stereocenter. youtube.com A variety of organocatalysts have been developed for the α-amination of carbonyl compounds, providing access to α-amino acid precursors with high enantioselectivity. nih.gov

Table 2: Examples of Organocatalytic Strategies for Chiral Amino Acid Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Mechanism | Source |

| Aminocatalysis | L-Proline and its derivatives | Aldol, Mannich | Formation of a chiral enamine/iminium ion intermediate | youtube.com |

| Hydrogen Bonding | Chiral Thioureas | aza-Henry, Friedel-Crafts | Activation of the electrophile via hydrogen bonding | nih.gov |

| Phase-Transfer | Cinchona Alkaloid derivatives | Alkylation, Amination | Formation of a chiral ion pair | nih.gov |

| Cyanide Generation | Chiral oligoethylene glycol | Strecker Reaction | Generation of a chiral cyanide anion | nih.gov |

Chiral Auxiliary-Mediated Synthesis

In this approach, a prochiral substrate is covalently bonded to a single enantiomer of a chiral molecule, known as a chiral auxiliary. This auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of one diastereomer in preference to the other. After the key stereocenter has been installed, the auxiliary is cleaved and can often be recovered for reuse. This strategy has been widely applied in the synthesis of complex molecules, including α-amino acids.

The Strecker synthesis is a classic method for producing amino acids from aldehydes, ammonia (B1221849), and cyanide. masterorganicchemistry.com An asymmetric version can be achieved by replacing achiral ammonia with a chiral amine that acts as the auxiliary. masterorganicchemistry.com

The synthesis begins with the reaction between 3-chlorobenzaldehyde and the chiral amine to form a chiral imine intermediate. The stereocenter on the auxiliary blocks one face of the imine C=N double bond. Consequently, the subsequent nucleophilic addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide) proceeds with high diastereoselectivity, as the cyanide ion preferentially attacks the less sterically hindered face. organic-chemistry.org This step creates the α-aminonitrile with the desired stereochemistry at the α-carbon, controlled by the auxiliary. The final step involves the hydrolysis of the nitrile group to a carboxylic acid and the cleavage of the chiral auxiliary, yielding the target (2R)-2-amino-2-(3-chlorophenyl)acetic acid. This method is a robust and well-established route for accessing a wide variety of unnatural α-amino acids. masterorganicchemistry.com

Table 3: General Steps in Chiral Auxiliary-Mediated Strecker Synthesis

| Step | Description | Reactants | Product | Source |

| 1 | Imine Formation | Aldehyde (e.g., 3-chlorobenzaldehyde), Chiral Amine (Auxiliary) | Chiral Imine | masterorganicchemistry.com |

| 2 | Diastereoselective Cyanation | Chiral Imine, Cyanide Source (e.g., KCN, TMSCN) | Diastereomerically enriched α-Aminonitrile | organic-chemistry.org |

| 3 | Hydrolysis & Auxiliary Cleavage | α-Aminonitrile, Strong Acid (e.g., HCl) | Enantiomerically enriched α-Amino Acid | masterorganicchemistry.com |

Asymmetric Alkylation of Glycine (B1666218) Enolates

The asymmetric alkylation of glycine enolates represents a powerful, stereocontrolled method for the synthesis of α-amino acids. This strategy relies on the use of a chiral auxiliary to direct the alkylation of a glycine equivalent, thereby establishing the desired stereocenter. In the context of synthesizing this compound, a key step would involve the reaction of a chiral glycine enolate synthon with a 3-chlorobenzyl halide.

The process typically begins with a glycine derivative where the amino group is part of a chiral cyclic system, such as those derived from camphor (B46023) or other chiral scaffolds. These chiral auxiliaries create a sterically hindered environment around the α-carbon. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a rigid, chiral enolate is formed. This enolate then reacts with an electrophile, in this case, 3-chlorobenzyl bromide. The facial selectivity of the alkylation is dictated by the chiral auxiliary, which blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. Subsequent hydrolysis or hydrogenolysis removes the chiral auxiliary, yielding the desired enantiomerically enriched α-amino acid.

While electrophilic functionalization of glycine enolates is a well-established method for creating α-substituted amino acids, the generation of α,α-disubstituted amino acids can be challenging due to steric hindrance. nih.gov

Table 1: Asymmetric Alkylation of Glycine Enolates - Representative Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1. Enolate Formation | Chiral Glycine Schiff Base, Strong Base (e.g., LDA), THF, -78 °C | Generation of a rigid, chiral nucleophile. |

| 2. Alkylation | 3-Chlorobenzyl Bromide | Introduction of the 3-chlorophenylmethyl substituent. |

| 3. Deprotection | Acidic Hydrolysis (e.g., HCl) | Cleavage of the imine and chiral auxiliary to release the free amino acid. |

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a highly efficient and atom-economical method for establishing stereocenters. For the synthesis of this compound, this typically involves the hydrogenation of a prochiral precursor, such as an enamide or an α-keto ester, using a chiral transition metal catalyst.

One common pathway is the asymmetric hydrogenation of an α-enamide precursor. This precursor, N-acyl-2-amino-2-(3-chlorophenyl)acrylic acid, can be synthesized from 3-chlorobenzaldehyde. The hydrogenation of the carbon-carbon double bond is catalyzed by a chiral rhodium or iridium complex, often featuring bidentate phosphine (B1218219) ligands like BINAP, DuPhos, or JosiPhos. google.com The chiral ligand coordinates to the metal center, creating a chiral environment that forces the hydrogen to add to one face of the double bond, leading to the desired enantiomer with high selectivity. google.comgoogle.comsigmaaldrich.com

Another viable route is the reductive amination of an α-keto acid precursor, methyl 2-oxo-2-(3-chlorophenyl)acetate. This can be achieved through a two-step process involving the formation of an imine followed by hydrogenation, or a direct one-pot reductive amination. More advanced methods utilize dynamic kinetic resolution (DKR), where a racemic substrate is converted into a single enantiomer of the product. googleapis.comnih.gov For example, the asymmetric transfer hydrogenation of a racemic α-amino β-keto ester can yield anti-β-hydroxy α-amino esters with high diastereoselectivity and enantioselectivity using a Ruthenium catalyst. googleapis.comnih.gov

Table 2: Common Chiral Ligands for Asymmetric Hydrogenation

| Ligand Family | Metal | Typical Substrate |

|---|---|---|

| JosiPhos | Rhodium, Iridium | Enamides, Imines |

| BINAP | Rhodium, Ruthenium | Enamides, Keto Esters |

| DuPhos | Rhodium | Dehydroamino acid derivatives |

| f-binaphane | Iridium | Cyclic Imines |

C(sp³)-H Activation Strategies for Stereoselective Functionalization

Direct C(sp³)–H activation is an emerging and powerful tool in organic synthesis that allows for the functionalization of typically inert C-H bonds, streamlining synthetic routes. nih.gov This strategy can be envisioned for the late-stage functionalization of glycine derivatives to produce unnatural amino acids or for the synthesis of analogues of this compound. nih.gov

One approach involves the photocatalytic α-C(sp³)-H alkylation of glycine derivatives. nih.gov In this method, a photoredox catalyst, upon light absorption, can generate a radical from a protected glycine derivative. This radical can then couple with a suitable partner to form a new carbon-carbon bond directly at the α-position. Recent studies have demonstrated the stereoselective alkylation of N-aryl glycinate (B8599266) α-C(sp³)-H bonds using dual-functional copper catalysts to synthesize chiral α-amino acids. nih.gov

Transition-metal-catalyzed C–H activation, using metals like palladium, rhodium, or copper, offers another pathway. rsc.org These methods often employ a directing group to achieve site-selectivity. For synthesizing analogues, one could start with a simpler amino acid and use C-H activation to introduce the 3-chlorophenyl group, or conversely, start with a 3-chlorophenyl-containing scaffold and functionalize a C(sp³)-H bond to build the amino acid structure. While specific applications for the direct synthesis of this compound via C-H activation are not yet prevalent, the methodology holds significant promise for creating novel analogues. nih.govrsc.org

Synthetic Routes to Racemic 2-amino-2-(3-chlorophenyl)acetic acid Precursors

The preparation of the racemic form of 2-amino-2-(3-chlorophenyl)acetic acid is a crucial first step, as the enantiomers can subsequently be separated by resolution. The most classic and direct method for synthesizing racemic α-amino acids is the Strecker synthesis. sigmaaldrich.comkeyorganics.net

The Strecker synthesis begins with the reaction of an aldehyde, in this case, 3-chlorobenzaldehyde, with ammonia and a cyanide source (e.g., potassium cyanide). ambeed.comcbn.nic.ingoogle.com The reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide nucleophile to form an α-aminonitrile. The final step is the hydrolysis of the nitrile group under acidic or basic conditions to yield the carboxylic acid, thus completing the synthesis of racemic 2-amino-2-(3-chlorophenyl)acetic acid. google.com

A related method is the Bucherer-Bergs reaction, which uses ammonium (B1175870) carbonate and potassium cyanide to convert the aldehyde into a hydantoin (B18101) intermediate. This hydantoin is then hydrolyzed under basic conditions to afford the amino acid. This method is often used in industrial settings and has been documented for the synthesis of the closely related p-chlorophenylglycine, achieving high purity and yield. ug.edu.pl

Table 3: Strecker Synthesis for Racemic 2-amino-2-(3-chlorophenyl)acetic acid

| Step | Reactants | Intermediate/Product |

|---|---|---|

| 1. Imine Formation | 3-Chlorobenzaldehyde, Ammonia (NH₃) | 1-(3-Chlorophenyl)methanimine |

| 2. Aminonitrile Formation | Imine, Potassium Cyanide (KCN) | 2-Amino-2-(3-chlorophenyl)acetonitrile |

| 3. Hydrolysis | Aminonitrile, Acid (e.g., H₃O⁺) | Racemic 2-amino-2-(3-chlorophenyl)acetic acid |

Strategies for Derivatization and Analogue Synthesis

The core structure of this compound can be readily modified at its two primary functional groups, the amino group and the carboxylic acid, to generate a wide array of analogues and derivatives for various applications, including peptide synthesis.

Amino Group Protection and Deprotection

To prevent undesired side reactions during subsequent transformations, particularly peptide coupling, the nucleophilic amino group must be protected. researchgate.net This is achieved by converting the amine into a less reactive functional group, typically a carbamate (B1207046) or an amide. The choice of protecting group is critical and is dictated by its stability under certain reaction conditions and the ease of its removal.

Common N-protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using Boc-anhydride ((Boc)₂O), this group is stable to basic conditions but is easily removed with mild acids, such as trifluoroacetic acid (TFA).

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to mild acid and base but is readily cleaved by catalytic hydrogenation. researchgate.net

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF, making it orthogonal to the Boc and Cbz groups. researchgate.net

The selection of a protecting group strategy is fundamental in multi-step syntheses like solid-phase peptide synthesis (SPPS), where orthogonal protecting groups allow for selective deprotection of the N-terminus while side-chain protecting groups remain intact. sigmaaldrich.com

Table 4: Common Amino Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic Acid (TFA) |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | 20-50% Piperidine in DMF |

Carboxylic Acid Functionalization (e.g., Esterification, Amidation)

The carboxylic acid moiety of 2-amino-2-(3-chlorophenyl)acetic acid can also be functionalized, most commonly through esterification or amidation.

Esterification: The conversion of the carboxylic acid to an ester is often performed to protect the carboxyl group or to enhance solubility. The classical Fischer esterification involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. nih.govchemscene.commedchemexpress.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. nih.govmedchemexpress.com Alternatively, alkyl halides can be used under basic conditions to form the ester.

Amidation: The formation of an amide bond is the cornerstone of peptide synthesis. This reaction typically requires "activating" the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common coupling reagents used for amidation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. google.com Direct amidation of unprotected amino acids is also possible using borate (B1201080) esters, which avoids the need for protection/deprotection steps.

Modifications of the Chlorophenyl Moiety

The functionalization of the chlorophenyl group in this compound and its analogues is a key strategy for the synthesis of novel derivatives with tailored properties. Modifications can be achieved through various modern synthetic methodologies, primarily involving cross-coupling reactions, C-H activation, and nucleophilic aromatic substitution. These approaches allow for the introduction of a wide array of substituents onto the aromatic ring, thereby systematically altering the steric and electronic characteristics of the parent molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the modification of the chlorophenyl ring. The chlorine substituent itself can serve as a handle for such transformations, although bromo- or iodo-substituted analogues are often more reactive. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most widely applied methods is the Suzuki coupling reaction , which involves the coupling of an aryl halide with an organoboron reagent. While direct Suzuki coupling on chlorophenylglycine derivatives is challenging due to the lower reactivity of the C-Cl bond, related transformations on bromo-substituted isoindolinone precursors have been successfully demonstrated. For instance, the synthesis of 7-aryl substituted isoindolin-1-ones has been achieved via Suzuki coupling between a 7-bromo substituted derivative and various boronic acids or pinacol (B44631) esters. acs.org This reaction is typically catalyzed by a palladium complex, such as Pd₂(dba)₃ with a suitable phosphine ligand like X-Phos, in the presence of a base like K₃PO₄ or Cs₂CO₃. acs.org

Another significant cross-coupling reaction is the Sonogashira coupling , which pairs an aryl halide with a terminal alkyne. This reaction is instrumental in introducing alkynyl moieties onto the aromatic ring. The Sonogashira coupling has been effectively used for the ¹⁸F-labelling of peptides by reacting 4-[¹⁸F]fluoroiodobenzene with a propargylglycine-containing peptide in the presence of a copper(I) co-catalyst and a palladium catalyst. rsc.org This methodology highlights the potential for introducing functionalized alkyne groups onto a chlorophenyl scaffold, which can then be used for further chemical modifications or for attaching reporter groups.

The Buchwald-Hartwig amination is another palladium-catalyzed reaction that allows for the formation of carbon-nitrogen bonds. This method can be used to replace the chloro substituent with a variety of amine nucleophiles. The amination of 1,6-dichlorophenazine (B14720589) and 2,6-dibromopyridine (B144722) has been reported, demonstrating the feasibility of this transformation on chloro- and bromo-substituted aromatic systems. nih.govacs.org

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Suzuki Coupling | Pd₂(dba)₃ / X-Phos, K₃PO₄ | Aryl bromide, Arylboronic acid | Biaryl compound | acs.org |

| Sonogashira Coupling | Pd(OAc)₂ / TPPTS, CuI | Aryl iodide, Terminal alkyne | Arylalkyne | rsc.org |

| Buchwald-Hartwig Amination | Pd-based catalyst | Aryl chloride/bromide, Amine | Arylamine | nih.govacs.org |

Direct C-H Functionalization

Direct C-H functionalization has emerged as an atom-economical and efficient alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. This approach involves the direct activation and subsequent reaction of a C-H bond on the phenyl ring.

Ruthenium-catalyzed C-H functionalization has been successfully applied to phenylglycine derivatives. For example, methyl (4-chlorophenyl)glycinate undergoes an annulation reaction with internal alkynes, catalyzed by [RuCl₂(p-cymene)]₂, to yield substituted isoquinoline-1-carboxylates. csic.es This transformation proceeds via ortho-C-H activation of the chlorophenyl ring. csic.es

Copper-catalyzed dehydrogenative cross-coupling (DCC) reactions have also been developed for the arylation of N-aryl glycine esters. nih.gov This method allows for the formation of a new C-C bond between the N-aryl glycine and another aromatic compound, such as a phenol (B47542) or 1,3,5-trimethoxybenzene, with high ortho-regioselectivity. nih.gov Furthermore, photoredox catalysis using mesoporous graphitic carbon nitride has enabled the cross-dehydrogenative coupling between N-aryl glycines and indoles, showcasing an environmentally friendly approach to C-H functionalization. acs.org

| Methodology | Catalyst/Reagent | Reactants | Key Transformation | Reference |

| Ru-catalyzed Annulation | [RuCl₂(p-cymene)]₂, AgSbF₆ | Methyl (4-chlorophenyl)glycinate, Alkyne | ortho-C-H activation and annulation | csic.es |

| Cu-catalyzed DCC | Cu-catalyst, DTBP | N-arylglycine ester, Phenol | ortho-C-H arylation | nih.gov |

| Photoredox CDC | Mesoporous graphitic carbon nitride | N-aryl glycine, Indole (B1671886) | C-H functionalization/alkylation | acs.org |

These synthetic strategies for modifying the chlorophenyl moiety provide a robust platform for generating a diverse library of this compound analogues. The ability to introduce a wide range of functional groups onto the aromatic ring is crucial for structure-activity relationship studies and the development of new chemical entities.

Application of 2r 2 Amino 2 3 Chlorophenyl Acetic Acid As a Chiral Building Block

Integration into Complex Pharmaceutical Intermediates

The enantiopure nature of (2R)-2-amino-2-(3-chlorophenyl)acetic acid makes it an important starting material for the synthesis of various pharmaceutical intermediates. The presence of the amino group, the carboxylic acid, and the substituted phenyl ring provides multiple points for chemical modification.

While specific synthetic routes detailing the direct use of this compound for the beta-3 adrenergic receptor agonist AJ-9677 are not widely published in readily accessible literature, the structural motifs present in related agonists suggest the utility of such chiral amino acid derivatives. The synthesis of potent and selective beta-3 adrenergic agonists often requires the stereospecific introduction of an amino alcohol pharmacophore. Chiral amino acids are ideal starting materials for creating these key structural elements. The general class of phenylglycine derivatives is recognized for its role in constructing such pharmaceutical compounds.

This compound is itself a derivative of glycine (B1666218), the simplest proteinogenic amino acid. medchemexpress.com Its classification as a glycine derivative highlights its structural relationship and potential to be used in the synthesis of more complex, biologically active molecules that mimic or interact with systems involving natural glycine. medchemexpress.com For instance, substituted phenylglycine derivatives are key components in various pharmaceutically active compounds. The structural framework of this compound can be chemically manipulated through reactions involving its amino and carboxylic acid functionalities to produce a variety of derivatives with potential therapeutic applications.

The synthesis of novel non-natural amino acids is a significant area of research in medicinal chemistry, as these compounds can be used to create peptides with enhanced stability and novel biological activities. pressbooks.pub General methods for the synthesis of α-amino acids include the amination of α-halo acids and the amidomalonate synthesis. pressbooks.pub this compound can, in principle, serve as a scaffold for creating other non-natural amino acids. For example, modifications to the phenyl ring or derivatization of the carboxylic acid and amino groups could lead to new amino acid structures not found in nature.

Utilization in Peptide and Peptidomimetic Construction

The incorporation of non-natural amino acids into peptides is a common strategy to develop peptidomimetics with improved pharmacological properties, such as resistance to enzymatic degradation and enhanced receptor affinity. This compound is classified as a reagent for peptide synthesis, indicating its utility in this field. medchemexpress.com The presence of the 3-chlorophenyl group can introduce specific steric and electronic interactions within a peptide sequence, potentially influencing its conformation and binding characteristics.

Biological Activity and Pharmacological Investigations of 2r 2 Amino 2 3 Chlorophenyl Acetic Acid Analogues

Elucidation of Molecular Mechanisms of Action

The biological significance of (2R)-2-amino-2-(3-chlorophenyl)acetic acid and its derivatives is primarily understood through their interaction with specific cellular targets, leading to a cascade of downstream effects. The molecular mechanisms underpinning their pharmacological activity involve direct binding to receptors, modulation of enzyme functions, and the subsequent activation of intracellular signaling pathways.

Analogues of this compound have been identified as potent agonists for the β3-adrenergic receptor (β3-AR). nih.gov The β3-AR is a member of the G-protein coupled receptor family, predominantly expressed in adipose tissue, and plays a crucial role in regulating lipolysis and thermogenesis.

In a dedicated search for selective β3-AR agonists, a series of 1-(3-chlorophenyl)-2-aminoethanol derivatives were synthesized and evaluated. nih.gov This research led to the identification of [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yloxy]acetic acid, also known as AJ-9677, as a highly potent and selective agonist for the human β3-AR. nih.gov This compound demonstrated a powerful agonistic activity with an EC50 value of 0.062 nM and an intrinsic activity (IA) of 116% at the human β3-AR expressed in Chinese hamster ovary (CHO) cells. nih.gov Furthermore, it exhibited significant selectivity, being 210-fold and 103-fold more selective for the β3-AR over the human β2-AR and β1-AR, respectively. nih.gov The agonistic effect of these compounds is defined by their ability to bind to and activate the receptor, mimicking the action of the endogenous ligands. The affinity of ligands for β-adrenoceptors is typically determined through competitive whole-cell binding assays using radiolabeled antagonists like [3H]-CGP 12177. nih.gov

While the primary focus of research on this compound analogues has been on receptor interactions, the broader class of amino acid derivatives is known to modulate enzyme activity. The structural features of these compounds, including the amino and carboxylic acid groups, allow them to interact with the active sites of enzymes. These interactions can include the formation of hydrogen bonds and electrostatic interactions, potentially leading to enzyme inhibition.

For instance, the parent compound 2-Amino-2-phenylacetic acid has been identified as a selective inhibitor of cyclooxygenase 2 (COX-2), an enzyme involved in inflammatory processes. chemicalbook.com Although specific enzyme inhibition studies for this compound are not extensively detailed in the provided literature, its structural similarity to other bioactive amino acid derivatives suggests a potential for such activity. The nature and potency of this modulation would be highly dependent on the specific enzyme target.

Activation of the β3-adrenoceptor by an agonist, such as the this compound analogue AJ-9677, initiates a well-defined downstream signaling cascade. nih.gov The β3-AR is canonically coupled to the Gs alpha subunit of its associated G-protein. Upon agonist binding, this G-protein activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). nih.govnih.gov

The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the ultimate physiological response, such as lipolysis in fat cells. The evaluation of β3-AR agonism, therefore, frequently involves quantifying the accumulation of cAMP in cells expressing the receptor following exposure to the compound. nih.gov The potent activity of AJ-9677 at the β3-AR is linked to its ability to effectively stimulate this cAMP-dependent signaling pathway. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of lead compounds. For derivatives of this compound, these studies have focused on how stereochemistry and chemical modifications influence their biological activity, particularly their potency and selectivity as β3-AR agonists.

Stereochemistry plays a definitive role in the biological activity of this compound analogues. The specific three-dimensional arrangement of atoms is critical for the precise interaction with the chiral environment of the receptor's binding pocket.

The development of the potent β3-AR agonist AJ-9677 underscores this principle. nih.gov The parent molecule was synthesized as a racemate, and its subsequent optical resolution into individual stereoisomers was a critical step. nih.gov This process revealed that the biological potency resided almost exclusively in the (2R, 2R) stereoisomer, which was identified as AJ-9677. nih.gov This isomer, containing a (2R) configuration at the carbon bearing the 3-chlorophenyl group and another (2R) configuration at the carbon in the propyl linker, exhibited the most potent human β3-AR agonistic activity and the highest selectivity over β1- and β2-ARs. nih.gov This demonstrates that the specific (R) configuration at the chiral center of the 2-amino-2-(3-chlorophenyl)acetic acid moiety is a key determinant for high-affinity binding and efficacious activation of the β3-adrenoceptor.

The efficacy and potency of these analogues are also highly sensitive to the position and nature of substituents on the molecule. SAR studies have explored modifications at various positions to enhance the desired pharmacological properties. nih.gov

In the development of AJ-9677, an initial lead compound with a 1H-indole ring showed modest β3-AR agonistic activity. nih.gov A systematic introduction of different substituents onto this indole (B1671886) nucleus led to significant improvements. nih.gov A key discovery was that introducing a carboxylic acid functionality, specifically at the 7-position of the indole ring, resulted in the most substantial increase in human β3-AR agonistic potency. nih.gov This highlights the importance of an acidic moiety at a specific location for optimal interaction with the receptor.

The position of the chlorine atom on the phenyl ring is also a critical factor. The presence of the chloro-substituent at the meta-position (position 3) of the phenyl ring is a defining feature of these potent β3-AR agonists. nih.gov While direct comparisons of potency between the 2-chloro, 3-chloro, and 4-chloro positional isomers are not detailed in the provided results, the consistent use of the 3-chlorophenyl moiety in the most potent discovered compounds suggests its importance for optimal activity at the β3-AR. nih.govnih.gov

Preclinical Assessment of Analogues

The preclinical evaluation of analogues of this compound has been a focal point of research aimed at discovering novel therapeutic agents. These investigations have spanned both in vitro and in vivo models to characterize their pharmacological profiles and assess their potential efficacy in various disease contexts.

In Vitro Pharmacological Characterization

The in vitro assessment of analogues has been crucial in elucidating their structure-activity relationships (SAR) and mechanisms of action. A notable area of investigation has been the development of derivatives as potential anti-inflammatory and antiparasitic agents.

For instance, a series of aryl acetamide (B32628) triazolopyridazines, which include a 2-(3-chlorophenyl)acetic acid moiety, were synthesized and evaluated for their activity against Cryptosporidium parvum. In this study, the parent 2-(3-chlorophenyl)acetic acid (referred to as compound 5j in the study) served as a precursor for more complex analogues. The resulting compounds were tested for their in vitro efficacy, with some demonstrating potent activity. For example, compound 52, an analogue derived from this series, exhibited an EC50 value of 0.07 μM against the parasite. nih.gov

Further illustrating the importance of the substitution pattern on the phenyl ring, a study on 2-amino-3-benzoylphenylacetic acid (amfenac) and its derivatives revealed that specific substitutions significantly influenced their anti-inflammatory and cyclooxygenase (COX) inhibiting activity. nih.govbohrium.com While not direct analogues of this compound, these findings on related phenylacetic acid derivatives underscore the therapeutic potential of this chemical class.

In the realm of neuroscience, analogues of ketamine bearing the 2-amino-2-(3-chlorophenyl) moiety have been synthesized. Specifically, 2-Amino-2-(3-chlorophenyl)cyclohexan-1-one was prepared as part of a study to explore the structure-activity relationships for anesthetic and analgesic properties. mdpi.com

The metabolic stability of these analogues is a key aspect of their in vitro characterization. In the study of aryl acetamide triazolopyridazines, lead compounds were profiled for their stability in mouse liver microsomes and intestinal S9 fractions. Both compound 1 and the more potent compound 52 demonstrated robust metabolic stability, with similar intrinsic clearance and half-life values in these in vitro systems. nih.gov

Table 1: In Vitro Activity of Selected Analogues

| Compound ID (Reference) | Chemical Class | Target/Assay | Potency (EC50/IC50) |

| 52 nih.gov | Aryl acetamide triazolopyridazine | Cryptosporidium parvum | 0.07 μM |

| Amfenac (1) nih.govbohrium.com | 2-Amino-3-benzoylphenylacetic acid | Cyclooxygenase | Active at 4.0 mg/kg (in vivo proxy for in vitro activity) |

| 157 (4'-chloro derivative of amfenac) nih.gov | Substituted 2-amino-3-benzoylphenylacetic acid | Anti-inflammatory/Analgesic/COX inhibition | More potent than indomethacin |

| 158 (4'-bromo derivative of amfenac) nih.gov | Substituted 2-amino-3-benzoylphenylacetic acid | Anti-inflammatory/Analgesic/COX inhibition | More potent than indomethacin |

This table is generated based on available data and is not an exhaustive list of all tested analogues.

In Vivo Efficacy Studies in Disease Models

The promising in vitro results of certain analogues have prompted their evaluation in in vivo models of disease to ascertain their therapeutic potential in a physiological setting.

The oral efficacy of the aryl acetamide triazolopyridazine analogue, compound 52, was assessed in a NOD SCID gamma (NSG) mouse model of persistent C. parvum infection. Following the establishment of the infection, twice-daily oral administration of compound 52 for four days resulted in a greater than 99% reduction in parasite shedding at doses of 5 mg/kg and higher. This demonstrated a significant improvement in efficacy over the initial lead compound. nih.gov

In the context of inflammation, a compound known as VX-765, which contains a 4-amino-3-chloro-phenyl moiety, has been evaluated in animal models of inflammation. As a prodrug of a potent and selective inhibitor of interleukin-converting enzyme/caspase-1, VX-765 exhibited potent anti-inflammatory activities by inhibiting the release of key inflammatory cytokines. nih.gov

Furthermore, the in vivo anti-inflammatory and analgesic activities of 2-amino-3-benzoylphenylacetic acid derivatives were evaluated in rat models. Several of these analogues were found to be more potent than the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.govbohrium.com These studies highlight the potential of this structural class in managing inflammatory conditions.

Table 2: In Vivo Efficacy of a Selected Analogue

| Compound ID (Reference) | Animal Model | Disease/Condition | Key Finding |

| 52 nih.gov | NSG mouse | Cryptosporidium parvum infection | >99% reduction in parasite shedding at ≥ 5 mg/kg (oral, BID for 4 days) |

| VX-765 nih.gov | Animal models of inflammation | Inflammation | Potent anti-inflammatory activity |

| Amfenac derivatives (e.g., 157, 158) nih.govbohrium.com | Rat models | Inflammation and pain | More potent than indomethacin |

This table presents a selection of in vivo findings and is not comprehensive of all studies.

Analytical Methodologies for the Characterization and Purity Assessment of 2r 2 Amino 2 3 Chlorophenyl Acetic Acid

Determination of Enantiomeric and Diastereomeric Purity

The assessment of enantiomeric purity is a cornerstone of the analytical profile for chiral molecules like (2R)-2-amino-2-(3-chlorophenyl)acetic acid. Various chromatographic and spectroscopic methods are employed to separate and quantify the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective analysis of amino acids. Direct separation of underivatized amino acid enantiomers is achievable using Chiral Stationary Phases (CSPs) that possess stereoselective recognition capabilities.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of polar and ionic compounds like amino acids. sigmaaldrich.com These CSPs are compatible with a wide range of mobile phases, including reversed-phase (RP), polar ionic, and polar organic modes. sigmaaldrich.com The teicoplanin molecule contains multiple stereogenic centers and functional groups (cationic, anionic, and hydroxyl groups) that facilitate chiral recognition through interactions like hydrogen bonding, ionic interactions, and steric repulsion. sigmaaldrich.commst.edu For underivatized amino acids, the presence of a free carboxyl group is often essential for achieving selectivity on these phases. sigmaaldrich.com

Method development typically involves optimizing the mobile phase composition, including the type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile), and the pH and composition of the aqueous component, which can be buffered with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and resolution. sigmaaldrich.com Zwitterionic CSPs, which combine anion- and cation-exchangers in a single phase, also show remarkable stereoselectivity for free amino acids. chiraltech.com

Table 1: Typical Chiral HPLC Conditions for Amino Acid Enantioseparation

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase (CSP) | Teicoplanin-based (e.g., CHIROBIOTIC T) | Provides multiple interaction sites (ionic, H-bonding) for direct separation of underivatized amino acids. sigmaaldrich.commst.edu |

| Zwitterionic (e.g., CHIRALPAK ZWIX) | Effective for a broad range of zwitterionic compounds, including α-, β-, and γ-amino acids. chiraltech.com | |

| Mobile Phase Mode | Reversed-Phase (RP) | Common starting point, using hydro-organic mobile phases. mst.edu |

| Polar Ionic Mode (PIM) | Uses buffered aqueous-organic phases; effective for bi-functional amino acids. sigmaaldrich.com | |

| Organic Modifier | Methanol, Acetonitrile | Retention is controlled by the concentration of the organic modifier. sigmaaldrich.com |

| Additives | Formic Acid, Diethylamine, Ammonium Acetate | Used to control pH and improve peak shape and selectivity, especially for LC-MS compatibility. chiraltech.com |

Gas Chromatography (GC) offers high resolution and sensitivity for chiral analysis but requires the analyte to be volatile and thermally stable. Amino acids, being non-volatile zwitterions, must undergo derivatization prior to GC analysis. sigmaaldrich.com A common two-step derivatization process involves:

Esterification: The carboxyl group is converted to an ester (e.g., a methyl or heptafluorobutyl ester) to increase volatility. nih.govnih.gov

Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride) to block its polar N-H group, improving peak shape and thermal stability. sigmaaldrich.com

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. Cyclodextrin-based phases (e.g., Chirasil-L-Val) are widely used for this purpose. nih.govnih.gov Comprehensive two-dimensional GC (GC×GC) can provide even greater resolving power for complex mixtures of amino acid enantiomers. nih.govnih.gov The method's accuracy for determining enantiomeric excess can be very high, with errors in the range of ±0.5%–2.5%. nih.gov

Table 2: Typical Chiral GC Conditions for Derivatized Amino Acids

| Parameter | Typical Conditions | Rationale |

| Derivatization Reagents | Esterification: Methanolic HCl, Heptafluorobutanol | Converts the non-volatile carboxylic acid to a volatile ester. sigmaaldrich.comnih.gov |

| Acylation: Trifluoroacetic Anhydride (TFAA) | Blocks the polar amino group to improve peak shape and volatility. sigmaaldrich.com | |

| Chiral Stationary Phase (CSP) | Chirasil-L-Val (L-valine diamide (B1670390) polysiloxane) | A common and effective CSP for separating N-trifluoroacetyl amino acid esters. nih.govnih.gov |

| Detector | Flame Ionization Detector (FID) | Standard detector for GC. |

| Mass Spectrometry (MS) | Provides structural confirmation and high sensitivity. nih.govnih.gov |

Spectroscopic methods provide an alternative to chromatography for determining enantiomeric excess (e.e.).

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral substance in solution. A pure enantiomer will have a specific rotation value ([α]), while a racemic mixture will show no rotation. The enantiomeric excess of a mixture can be calculated by comparing its observed rotation to the specific rotation of the pure enantiomer. While a fundamental property, this method is generally less sensitive and accurate for determining high enantiomeric purities compared to chromatographic methods.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to distinguish between enantiomers by converting them into diastereomers, which have different NMR spectra. This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). mdpi.com

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a CDA (e.g., L-phenylalaninol) to form a pair of diastereomers. nih.gov These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for their integration and the calculation of enantiomeric purity. mdpi.com

Chiral Solvating Agents (CSAs): A chiral auxiliary is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. mdpi.comrsc.org This interaction induces small but measurable differences in the chemical shifts (Δδ) of corresponding nuclei in the two enantiomers, enabling quantification.

A protocol for determining the enantiomeric excess of protected amino acids using catalytic amounts of a chiral auxiliary in conjunction with NMR has been described. rsc.org

Colorimetric sensing is an emerging technique for the rapid, visual determination of chirality. This method relies on host-guest chemistry, where a chiral host molecule selectively binds to one enantiomer of a guest molecule (the analyte). This selective interaction induces a conformational change in the host-guest complex, leading to a change in its chromophoric properties and a visible color change. nih.gov

For example, a host molecule with a specific cavity symmetry can exhibit colorimetric recognition for amino acid enantiomers. The binding of one enantiomer may be stabilized, while the other experiences steric repulsion, preventing a strong interaction and the associated color change. nih.gov While powerful for high-throughput screening, the development of a specific host for this compound would require dedicated synthetic and screening efforts.

Mass spectrometry (MS) itself is generally not able to distinguish between enantiomers due to their identical mass. However, it is a powerful detection method when coupled with a chiral separation technique. Chiral HPLC-MS/MS combines the enantioselective separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for accurate quantification of trace-level enantiomeric impurities. nih.gov This approach is particularly valuable for analyzing amino acids following the hydrolysis of a larger peptide. nih.gov

Furthermore, ion mobility-mass spectrometry (IM-MS) has emerged as a technique for direct chiral analysis. In this method, enantiomers are often complexed with a chiral selector and a metal ion to form diastereomeric complexes. These complexes have different three-dimensional shapes and therefore different mobilities as they travel through a gas-filled ion mobility cell, allowing for their separation and quantification based on their arrival times at the detector. nih.gov

Advanced Spectroscopic Characterization

Beyond purity assessment, advanced spectroscopic techniques are essential for the definitive structural elucidation of this compound, confirming its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, one would expect to see signals corresponding to the aromatic protons on the 3-chlorophenyl ring, a signal for the methine proton at the chiral center (α-carbon), and broad signals for the amine (NH₂) and carboxylic acid (OH) protons, which are often exchangeable.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Key signals would include those for the carboxyl carbon, the α-carbon, and the distinct carbons of the 3-chlorophenyl ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands. In its zwitterionic solid state, one would expect a broad absorption from the -NH₃⁺ stretching vibrations, strong absorption from the carboxylate (COO⁻) asymmetric and symmetric stretches, and bands corresponding to the C-Cl stretch and aromatic C-H and C=C vibrations.

X-ray Diffraction: For crystalline solids, X-ray powder diffraction (XRPD) provides a unique fingerprint of the crystal structure. urosario.edu.coiaea.org Single-crystal X-ray diffraction, if a suitable crystal can be grown, can determine the absolute configuration and detailed three-dimensional structure of the molecule in the solid state.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR | Aromatic Protons | ~7.3 - 7.5 ppm | Signals from the 4 protons on the disubstituted benzene (B151609) ring. |

| Methine Proton (α-H) | ~4.5 - 5.0 ppm | Signal for the proton attached to the chiral carbon. | |

| Amine Protons (-NH₂) | Broad, variable | Exchangeable protons of the amino group. | |

| Carboxyl Proton (-COOH) | Broad, >10 ppm | Exchangeable proton of the carboxylic acid group. | |

| ¹³C NMR | Carboxyl Carbon (C=O) | ~170 - 175 ppm | Signal for the carboxylic acid carbon. |

| Aromatic Carbons | ~125 - 145 ppm | Signals for the 6 carbons of the benzene ring (some may overlap). | |

| Methine Carbon (α-C) | ~55 - 60 ppm | Signal for the chiral carbon bonded to the amino group. | |

| FT-IR | N-H Stretch (Amine) | 3000 - 3300 cm⁻¹ (broad) | Stretching vibration of the amino group. |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Stretching of the hydroxyl group, often overlapping with C-H stretches. | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 cm⁻¹ | Carbonyl stretch. | |

| C-Cl Stretch | 680 - 840 cm⁻¹ | Stretching vibration of the carbon-chlorine bond. |

Note: Predicted NMR shifts are estimates and can vary based on solvent and concentration. IR frequencies are typical ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the compound's constitution and connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common techniques used. In a typical ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the chlorophenyl ring, the alpha-proton, and the amino group would be observed. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are characteristic of the molecule's structure. For instance, the protons on the aromatic ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns determined by their substitution pattern. The alpha-proton, adjacent to the carboxylic acid and amino groups, would exhibit a distinct chemical shift.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic-H | 7.2 - 7.5 | Complex multiplet |

| α-H | ~4.5 - 5.0 | Singlet or doublet depending on solvent and proton exchange |

| NH₂ | Variable | Broad singlet, position and intensity are solvent and concentration dependent |

| COOH | >10 | Very broad singlet, often not observed |

| Aromatic-C | 125 - 140 | Multiple signals expected for the substituted ring |

| C-Cl | ~134 | |

| α-C | ~55 - 60 | |

| C=O | ~170 - 175 |

Note: The data in this table is predicted and based on typical chemical shifts for similar structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. For this compound, MS is critical for confirming its molecular formula (C₈H₈ClNO₂) and for identifying and quantifying any impurities.

In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, corresponding to its molecular weight of 185.61 g/mol . The high-resolution mass spectrometry (HRMS) technique can provide a highly accurate mass measurement, further confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, the loss of the carboxylic acid group (a fragment of 45 Da) is a common fragmentation pathway for amino acids. Analysis of the isotopic pattern of the molecular ion peak is also informative, as the presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

A certificate of analysis for the racemic mixture of 2-Amino-2-(3-chlorophenyl)acetic acid indicates that the Liquid Chromatography-Mass Spectrometry (LCMS) data is consistent with its structure. sigmaaldrich.com This suggests that the expected molecular ion is observed.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| [M+H]⁺ | 186.0316 | Calculated for C₈H₉ClNO₂⁺ |

| [M+Na]⁺ | 208.0136 | Calculated for C₈H₈ClNO₂Na⁺ |

| [M-H]⁻ | 184.0160 | Calculated for C₈H₇ClNO₂⁻ |

Note: The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Impurity profiling by LCMS allows for the separation of the main compound from any by-products or starting materials, and their subsequent identification by their mass-to-charge ratios.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral molecules. For this compound, this technique can unambiguously confirm the 'R' configuration at the chiral center.

The method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. The resulting electron density map can be used to build a model of the molecule, revealing precise bond lengths, bond angles, and torsional angles.

A crucial aspect of the crystallographic analysis of a chiral molecule is the determination of its absolute configuration. This is often achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The presence of a relatively heavy atom like chlorine can be advantageous for this determination.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, this technique remains the gold standard for unequivocally establishing its solid-state conformation and absolute stereochemistry. The data obtained from such an analysis would be presented in a crystallographic information file (CIF), containing the atomic coordinates, unit cell dimensions, and other important structural parameters.

Table 3: Key Crystallographic Parameters (Hypothetical Data)

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The symmetry of the crystal structure. | P2₁ |

| a, b, c (Å) | The dimensions of the unit cell. | a = 5.8, b = 12.3, c = 6.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105, γ = 90 |

| Z | The number of molecules per unit cell. | 2 |

| Flack Parameter | A value used to determine the absolute stereochemistry. A value close to 0 for a known chiral molecule confirms the assigned configuration. | ~0.0(1) |

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic analysis.

Computational and Theoretical Investigations of 2r 2 Amino 2 3 Chlorophenyl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

The docking process would generate various possible binding poses of the ligand within the protein's active site and score them based on a scoring function. This function estimates the binding free energy, with lower scores typically indicating a more favorable interaction. Key interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues of the protein, would be identified.

A hypothetical docking study of (2R)-2-amino-2-(3-chlorophenyl)acetic acid against a putative target enzyme is outlined in the table below. The binding energy values are illustrative and would depend on the specific protein target.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Enzyme X | -7.5 | Arg120, Tyr355, Ser530 |

| Enzyme Y | -6.8 | Val434, Leu352, Phe518 |

Note: The data in this table is for illustrative purposes only and is not derived from experimental or published results.

Quantum Chemical Calculations (e.g., DFT studies of electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

Specific DFT studies on this compound are not found in the public literature. However, the principles of such a study are clear. DFT calculations would typically start with a geometry optimization of the molecule to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties can be calculated. For instance, DFT has been used to study the reactivity of benzoate (B1203000) and phenylacetate (B1230308) substrates in palladium-catalyzed reactions. acs.org

The calculated properties can help in understanding the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The following table presents a set of hypothetical electronic properties for this compound that would be obtained from a DFT calculation.

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Predicted Value (Hypothetical) |

|---|---|

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 Debye |

Note: The data in this table is for illustrative purposes only and is not derived from experimental or published results.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. This method can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and the kinetics of its binding to a target protein.

There are no specific MD simulation studies available for this compound in the reviewed scientific literature. Generally, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms over a series of small time steps. The resulting trajectory provides information on how the molecule moves and changes shape. For instance, MD simulations have been used to study the adsorption of amino acid analogues on surfaces and the behavior of amino acids in crowded solutions. acs.orgnih.govnih.gov

When applied to a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking and can be used to calculate the binding free energy, offering a more rigorous prediction of binding affinity.

Table 3: Hypothetical Parameters from a Molecular Dynamics Simulation of this compound in Water

| Parameter | Predicted Value (Hypothetical) |

|---|---|

| Average Radius of Gyration | 3.5 Å |

| Root Mean Square Fluctuation (RMSF) of Phenyl Ring | 0.8 Å |

| Number of Hydrogen Bonds with Water (average) | 4 |

Note: The data in this table is for illustrative purposes only and is not derived from experimental or published results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

A specific QSAR model that includes this compound has not been identified in the literature. The development of a QSAR model requires a dataset of structurally related compounds with experimentally measured biological activities. acs.orgnih.govacs.org For a series of phenylacetic acid derivatives, molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build an equation that correlates the descriptors with the biological activity. A validated QSAR model can guide the design of new derivatives with potentially improved activity.

Table 4: Hypothetical QSAR Model for a Series of Phenylacetic Acid Derivatives

| Dependent Variable | Equation (Hypothetical) | Statistical Parameters (Hypothetical) |

|---|

Note: The data in this table is for illustrative purposes only and is not derived from experimental or published results. LogP represents the partition coefficient, MW the molecular weight, and H-bond donors the number of hydrogen bond donors.

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Pathways

The efficient and stereoselective synthesis of single-enantiomer α-amino acids is a cornerstone of pharmaceutical research and development. For (2R)-2-amino-2-(3-chlorophenyl)acetic acid, future research is poised to move beyond traditional synthetic methods towards more novel and sustainable pathways that prioritize efficiency, safety, and environmental responsibility.

Current research in the broader field of chiral amino acid synthesis highlights the potential of chemoenzymatic and biocatalytic approaches. rsc.orgnih.gov Enzymatic asymmetric synthesis, in particular, presents a promising strategy due to the high stereoselectivity of enzymes, which can circumvent the need for chiral auxiliaries or metal catalysts that are common in purely chemical methods. rsc.orgnih.gov Future investigations could focus on identifying or engineering specific transaminases or other enzymes that can facilitate the stereoselective synthesis of this compound from a corresponding α-keto acid precursor. nih.gov

The asymmetric Strecker synthesis is another powerful method for producing α-amino acids. masterorganicchemistry.comrsc.org Research into crystallization-induced asymmetric transformations, potentially using a chiral auxiliary like (R)-phenylglycine amide, could lead to the high-yield, diastereomerically pure synthesis of the α-amino nitrile precursor to this compound. nih.govrug.nl Furthermore, the principles of green chemistry, such as the use of safer solvents and the reduction of hazardous reagents, will be integral to developing these new synthetic routes. annualreviews.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. rsc.orgnih.gov | Identification and engineering of suitable enzymes (e.g., transaminases). nih.gov |

| Asymmetric Strecker Synthesis | High yields and enantiomeric excess, potential for crystallization-induced asymmetric transformation. masterorganicchemistry.comnih.govrug.nl | Optimization of chiral auxiliaries and reaction conditions for the 3-chlorophenyl substrate. nih.gov |

| Green Chemistry Methodologies | Reduced waste and environmental impact, increased safety. annualreviews.org | Integration of sustainable practices into existing or novel synthetic routes. |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While the general class of amino acid derivatives has been explored for various applications, the specific biological targets and full therapeutic potential of this compound remain largely uncharted territory. As an unnatural amino acid, it has the potential to be incorporated into peptides to create peptidomimetics with enhanced stability and novel biological activities. biosynth.comnih.gov

Future research should involve broad pharmacological screening of this compound and its simple derivatives to identify novel biological activities. The presence of the chloro-substituted phenyl ring is a key feature, as chlorinated compounds are found in over 250 FDA-approved drugs and can significantly influence a molecule's biological activity through steric and electronic effects. nih.gov Studies on related phenylglycine derivatives have shown potential for antiseizure and antinociceptive activities, suggesting that this compound could be investigated for neurological disorders. nih.gov

The incorporation of this unnatural amino acid into peptide sequences could lead to the discovery of new therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders. biosynth.com These modified peptides may exhibit improved properties such as enhanced resistance to enzymatic degradation, better cell permeability, and increased target selectivity. biosynth.com

| Potential Therapeutic Area | Rationale | Research Approach |

| Neurology | Phenylglycine derivatives have shown antiseizure and antinociceptive effects. nih.gov | In vivo and in vitro screening for activity against neurological targets. |

| Oncology | Unnatural amino acids are used to enhance the potency and stability of anti-cancer peptides. biosynth.com | Incorporation into peptides targeting cancer-related pathways. |

| Infectious Diseases | Unnatural amino acids can improve the selectivity and potency of antimicrobial peptides. nih.gov | Design and synthesis of peptidomimetics with antimicrobial activity. |

Rational Design of Highly Selective and Potent Analogues

The rational design of analogues based on the scaffold of this compound is a promising avenue for developing new drugs with improved efficacy and safety profiles. This process often involves creating peptidomimetics where the unnatural amino acid is used as a building block to mimic or block biological interactions. nih.govnih.gov

Structure-activity relationship (SAR) studies are crucial for guiding the design of more potent and selective analogues. mdpi.comnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for their therapeutic effects. For instance, SAR studies on dipeptidyl peptidase-4 (DPP-4) inhibitors have demonstrated how different substituents on a core structure can significantly impact inhibitory potency. nih.govbohrium.com A similar approach could be applied to analogues of this compound.

The incorporation of this amino acid into peptides can also be used to create conformationally constrained analogues, which can lead to higher receptor selectivity and potency. nih.govmdpi.com Computational modeling can be employed to predict the binding of these analogues to specific biological targets, thereby guiding the design process. mdpi.com

| Analogue Design Strategy | Objective | Key Methodologies |

| Peptidomimetics | To create more stable and orally bioavailable drugs that mimic natural peptides. nih.govnih.gov | Incorporation of the unnatural amino acid into peptide backbones. nih.gov |

| Structure-Activity Relationship (SAR) Studies | To identify key structural features for biological activity and guide optimization. mdpi.comnih.gov | Systematic structural modifications and biological testing. mdpi.com |

| Conformational Constraint | To increase receptor selectivity and potency. nih.govmdpi.com | Cyclization or incorporation of other rigidifying elements. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules to design novel compounds with desired properties. acellera.comnih.govmdpi.comchemrxiv.org Starting with the scaffold of this compound, these models could generate vast libraries of virtual analogues with potentially enhanced activity and favorable drug-like properties. This process of "scaffold-constraint molecular generation" allows for the exploration of new chemical space while retaining the core structural features believed to be important for biological activity. arxiv.org

| AI/ML Application | Description | Potential Impact |

| Generative AI for De Novo Design | Use of models like GANs to design novel molecules based on the core scaffold. acellera.comnih.govmdpi.comchemrxiv.org | Rapid exploration of a vast chemical space to identify novel and potent analogues. |

| Predictive ADMET Modeling | ML models to predict the pharmacokinetic and toxicological properties of virtual compounds. annualreviews.orgnih.gov | Early identification of candidates with favorable drug-like properties, reducing late-stage failures. |

| AI-driven Lead Optimization | Iterative refinement of lead compounds using AI to enhance efficacy, selectivity, and safety. preprints.orgarxiv.org | Accelerated development of drug candidates with improved therapeutic profiles. |

Q & A

Q. Key Parameters :

| Parameter | Condition | Yield/Purity |

|---|---|---|

| Catalyst | Ru-(S)-BINAP | >95% ee |

| Solvent | Methanol/Water (9:1) | 80–85% yield |

| Temperature | 50°C, 12–24 hr |